1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a brominated phenyl ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be synthesized through several methods. One common approach involves the bromination of phenylacetone followed by the formation of the dioxolane ring. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The dioxolane ring can be formed by reacting the brominated intermediate with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and dioxolane ring formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Phenyl derivatives with various substituents.
Scientific Research Applications
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenyl ring and dioxolane moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds such as:
1-(4-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure but with the bromine atom in the para position.
1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Propanone instead of ethanone.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxolane ring, which may confer distinct chemical and biological properties.
Biological Activity
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by a brominated phenyl group and a dioxolane ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Brominated Phenyl Group : The presence of bromine enhances reactivity and allows for halogen bonding interactions.
- Dioxolane Ring : This moiety can participate in hydrogen bonding and other non-covalent interactions, potentially influencing biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The brominated phenyl group can engage in halogen bonding, while the dioxolane ring facilitates additional non-covalent interactions. These interactions may modulate the activity of enzymes or receptors involved in critical biological pathways.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on brominated phenyl derivatives have shown their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms include:
- Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
Anti-inflammatory Activity
Compounds containing dioxolane rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds provides insight into the unique biological activity of this compound.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Heme Oxygenase Inhibition : Research involving azole-substituted phenyl derivatives demonstrated that modifications at specific positions could lead to enhanced inhibition of heme oxygenases, which are crucial in various physiological processes including oxidative stress response .
- Antioxidative Activity : A study highlighted that dioxolane derivatives exhibit antioxidative properties that contribute to their therapeutic potential against cancer .
Properties
IUPAC Name |
1-(3-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQOEJQBFSFHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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